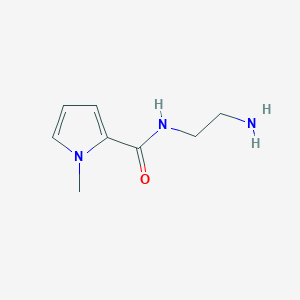

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide

説明

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that it may inhibit the angiotensin-converting enzyme 2 (ace2), preventing certain actions from occurring . This interaction could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing viral attachment and entry .

Biochemical Pathways

It is suggested that it may influence the angiotensin ii pathway . Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Result of Action

Based on its potential interaction with ace2, it may have effects on cardiovascular function and potentially on viral entry into cells .

生物活性

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the context of antimicrobial and antitumor effects. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrrole ring, which is known for its role in various pharmacological activities. The compound's SMILES representation is CN1C=CC=C1C(=O)NCCN, indicating the presence of an aminoethyl side chain and a carboxamide functional group, both of which contribute to its biological properties .

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on pyrrole-2-carboxamides reported potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity observed (IC50 > 64 μg/mL) . The structure-activity relationship (SAR) indicated that modifications on the pyrrole ring could enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | < 0.016 | > 64 | Mycobacterium tuberculosis |

| Compound 32 (pyrrole derivative) | < 0.016 | > 64 | Drug-resistant TB |

| Isoniazid | 0.25 | - | Mycobacterium tuberculosis |

The biological activity of this compound is primarily attributed to its ability to inhibit critical bacterial processes. The compound has been shown to interfere with mycolic acid biosynthesis in M. tuberculosis, a vital component of the bacterial cell wall . This inhibition occurs through interaction with the MmpL3 protein, which is essential for transporting mycolic acids across the bacterial membrane.

Antitumor Activity

In addition to its antimicrobial properties, pyrrole derivatives are being explored for their potential antitumor effects. Research has indicated that certain pyrrole-based compounds can modulate signaling pathways involved in cancer cell proliferation and survival . Specifically, compounds that interact with kinases such as WEE1 have shown promise in preclinical models for cancer treatment .

Case Study: WEE1 Inhibition

A notable study investigated the role of pyrrole derivatives in inhibiting WEE1 kinase, which regulates cell cycle checkpoints. The findings suggested that modifications to the pyrrole structure could enhance selectivity and potency against cancer cell lines, leading to increased apoptosis in tumor cells .

科学的研究の応用

Medicinal Chemistry

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.

Antibacterial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For instance, halogen-substituted pyrrole-2-carboxamides have shown low nanomolar inhibition against bacterial DNA gyrase, a crucial enzyme for bacterial replication. This suggests that similar pyrrole derivatives could be developed as effective antibacterial agents against resistant strains of bacteria .

Anticancer Properties

The compound's ability to inhibit cell growth in cancer models has been highlighted in studies. Pyrrole-based polyamide compounds have demonstrated dose-dependent inhibition of growth in mouse mammary carcinoma cells, indicating their potential as anticancer agents . The structural motif of this compound may contribute to this bioactivity by facilitating interactions with DNA or other cellular targets.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, often involving the formation of the pyrrole ring followed by amide bond formation. This compound serves as a versatile building block for further modifications aimed at enhancing its biological activity.

Synthetic Routes

A common synthetic approach involves base-mediated reactions between amines and pyrrole derivatives to construct the desired carboxamide bond. This method allows for the introduction of various substituents that can modulate the compound's properties and enhance its efficacy .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound in laboratory settings:

化学反応の分析

Nucleophilic Substitution at the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain acts as a nucleophile, facilitating reactions with electrophiles such as acyl chlorides, alkyl halides, or carbonyl compounds.

Key Reactions:

-

Acylation: Reacts with acetyl chloride or anhydrides to form secondary amides.

-

Alkylation: Forms tertiary amines with alkyl halides (e.g., methyl iodide).

-

Schiff Base Formation: Condenses with aldehydes/ketones to generate imines under mild acidic conditions.

Example:

Conditions:

-

Acylation: Triethylamine base, dichloromethane, 0–5°C.

-

Alkylation: Polar aprotic solvents (DMF), room temperature.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 2-aminoethylamine.

Reagents and Products:

| Condition | Reagent | Product |

|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 1-Methylpyrrole-2-carboxylic acid + amine |

| Basic (NaOH) | 2M NaOH, 80°C | Sodium salt of acid + amine |

Notable Finding: Hydrolysis rates depend on steric effects from the methyl and aminoethyl groups, slowing reaction kinetics compared to unsubstituted analogs .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, with directing effects from the methyl and carboxamide groups.

Common Reactions:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 4- or 5-position.

-

Halogenation: Br₂/FeBr₃ adds bromine at the 4-position.

-

Sulfonation: H₂SO₄/SO₃ targets the 5-position.

Regioselectivity:

| Substituent | Directing Effect | Preferred Position |

|---|---|---|

| Methyl (1-position) | Electron-donating | Para (4-position) |

| Carboxamide (2-position) | Electron-withdrawing | Meta (5-position) |

Example: Bromination yields 4-bromo-1-methyl-N-(2-aminoethyl)-1H-pyrrole-2-carboxamide as the major product .

Oxidation and Reduction Reactions

Oxidation:

-

The pyrrole ring resists mild oxidation but undergoes ring-opening with strong oxidizers (e.g., KMnO₄), forming dicarboxylic acids.

-

The aminoethyl group oxidizes to a nitro group with H₂O₂/Fe³⁺.

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine, altering planarity and bioactivity .

Metal Complexation

The amine and carboxamide groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates.

Applications:

Pharmacological Modulation via Structural Modifications

Research on pyrrole-2-carboxamide analogs reveals critical structure-activity relationships (SAR):

-

Electron-withdrawing groups (e.g., -Cl, -F) on the pyrrole ring enhance electrophilic reactivity and antimicrobial potency .

-

Bulky substituents on the carboxamide (e.g., adamantyl) improve metabolic stability but reduce solubility .

Table 1: Impact of Substituents on Reactivity and Bioactivity

| Modification | Effect on Reactivity | Biological Impact |

|---|---|---|

| Aminoethyl side chain | Enhances nucleophilicity | Improved ligand-metal interactions |

| Methyl group (1-position) | Steric hindrance slows hydrolysis | Reduced cytotoxicity |

| Halogenation (4-position) | Increases electrophilic substitution | Enhanced antimicrobial activity |

特性

IUPAC Name |

N-(2-aminoethyl)-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRHMGHAXQVVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-92-9 | |

| Record name | N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。